REACTION_CXSMILES
|
C([Cl:4])(=O)C.[CH:5]1[CH:6]=[CH:7][C:8]([CH2:11][NH:12][C:13]([CH2:15][C:16]2[CH:17]=[CH:18][C:19]([C:22]3[CH:23]=[CH:24][C:25]([O:28][CH2:29][CH2:30][N:31]4[CH2:36][CH2:35][O:34][CH2:33][CH2:32]4)=[CH:26][CH:27]=3)=[CH:20][N:21]=2)=[O:14])=[CH:9][CH:10]=1>C(O)C>[ClH:4].[ClH:4].[ClH:4].[O:34]1[CH2:33][CH2:32][N:31]([CH2:30][CH2:29][O:28][C:25]2[CH:26]=[CH:27][C:22]([C:19]3[CH:18]=[CH:17][C:16]([CH2:15][C:13]([NH:12][CH2:11][C:8]4[CH:9]=[CH:10][CH:5]=[CH:6][CH:7]=4)=[O:14])=[N:21][CH:20]=3)=[CH:23][CH:24]=2)[CH2:36][CH2:35]1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)CNC(=O)CC=2C=CC(=CN2)C=3C=CC(=CC3)OCCN4CCOCC4
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.O1CCN(CC1)CCOC1=CC=C(C=C1)C=1C=CC(=NC1)CC(=O)NCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |